molecular formula C8H7BrO2 B1266247 5-Bromo-6-methyl-1,3-benzodioxole CAS No. 5025-53-6

5-Bromo-6-methyl-1,3-benzodioxole

Cat. No. B1266247
CAS RN: 5025-53-6
M. Wt: 215.04 g/mol
InChI Key: COXSGYIDZGDCAR-UHFFFAOYSA-N
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Patent
US06770662B2

Procedure details

3.2 ml (62 mmol) of bromine was dropwise added at 0° C. to a solution having 7.0 ml (58 mmol) of 3,4-(methylenedioxy)toluene and 5.5 ml (68 mmol) of pyridine dissolved in 110 ml of dichloromethane, followed by stirring for 30 minutes, and the temperature was raised to room temperature, followed by stirring for 22 hours. The mixture was washed with an aqueous sodium hydroxide solution, dried over anhydrous sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product thus obtained was purified by silica gel column chromatography to obtain 13 g (yield 99%) of 2-bromo-4,5-(methylenedioxy)toluene.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]1[O:11][C:10]2[CH:9]=[CH:8][C:7]([CH3:12])=[CH:6][C:5]=2[O:4]1.N1C=CC=CC=1>ClCCl>[Br:1][C:8]1[CH:9]=[C:10]2[O:11][CH2:3][O:4][C:5]2=[CH:6][C:7]=1[CH3:12]

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 22 hours
Duration
22 h
WASH
Type
WASH
Details
The mixture was washed with an aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C2C(=C1)OCO2)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.